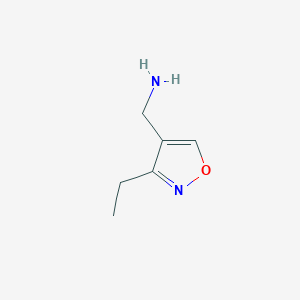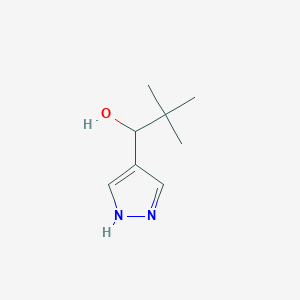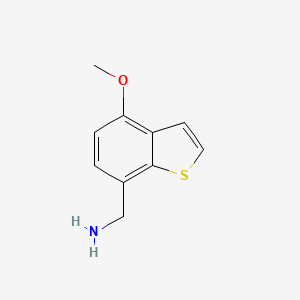
(4-Methoxy-1-benzothiophen-7-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-1-benzothiophen-7-YL)methanamine is an organic compound that belongs to the class of benzothiophenes. This compound features a methanamine group attached to a benzothiophene ring, which is further substituted with a methoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-benzothiophen-7-YL)methanamine typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromoanisole and thiourea, under basic conditions.
Introduction of Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiophene derivative with a suitable amine source, such as methylamine, under controlled conditions.
Methoxy Group Substitution: The methoxy group is usually introduced through an electrophilic aromatic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (4-Methoxy-1-benzothiophen-7-YL)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Methylamine, sodium hydroxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methoxy-1-benzothiophen-7-YL)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating binding affinities with proteins, enzymes, and receptors, which can provide insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Research is ongoing to determine its efficacy and safety as a therapeutic agent for various conditions, including its potential use as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of (4-Methoxy-1-benzothiophen-7-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzothiophene core provides a hydrophobic surface for binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxy-1-benzothiophen-7-YL)ethanamine
- (4-Methoxy-1-benzothiophen-7-YL)propanamine
- (4-Methoxy-1-benzothiophen-7-YL)butanamine
Uniqueness
Compared to its analogs, (4-Methoxy-1-benzothiophen-7-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the methanamine group at the 7-position of the benzothiophene ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
(4-methoxy-1-benzothiophen-7-yl)methanamine |
InChI |
InChI=1S/C10H11NOS/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5H,6,11H2,1H3 |
Clé InChI |
YUGIETXPRYTDMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CSC2=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)
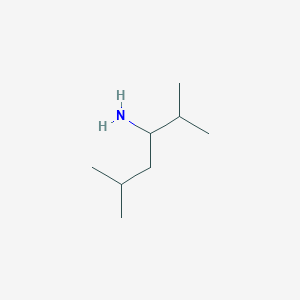
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)

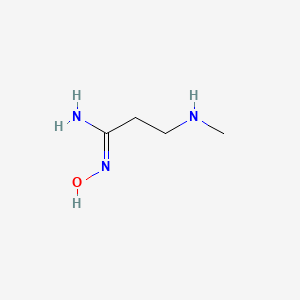

![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)
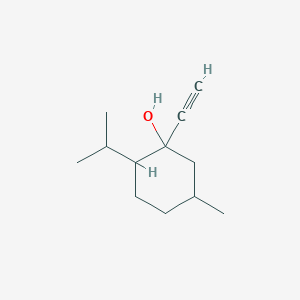
![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)

